4-(Bromomethyl)-3-nitropyridine

Vue d'ensemble

Description

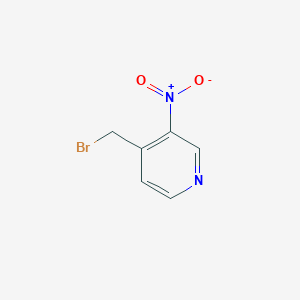

4-(Bromomethyl)-3-nitropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromomethyl group at the 4-position and a nitro group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-nitropyridine typically involves the bromination of 3-nitropyridine derivatives. One common method is the radical bromination of 4-methyl-3-nitropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality and efficient heat management .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Oxidation Reactions: The compound can also undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Substitution: Various substituted pyridines depending on the nucleophile used.

Reduction: 4-(Aminomethyl)-3-nitropyridine.

Oxidation: 4-(Formyl)-3-nitropyridine or 4-(Carboxyl)-3-nitropyridine.

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Intermediates

One of the primary applications of 4-(Bromomethyl)-3-nitropyridine is its role as a precursor in the synthesis of various pharmaceutical intermediates. This compound can be utilized in the preparation of substituted nitropyridine derivatives, which are crucial for developing new drugs. For instance, it serves as a starting material for synthesizing compounds that exhibit biological activity, including anti-inflammatory and anti-cancer properties .

Reactant in Organic Synthesis

The compound is frequently employed as a reactant in organic synthesis. It can participate in nucleophilic substitution reactions, where the bromomethyl group can be replaced by various nucleophiles. This characteristic makes it valuable for creating more complex molecular structures. Some specific reactions include:

- Formation of 4-(Aminomethyl)-3-nitropyridine : By reacting with amines, this compound can yield aminomethyl derivatives, which are often used in further synthetic processes.

- Synthesis of 2H-Indazole Derivatives : It acts as a building block for synthesizing 2H-indazole-based libraries through parallel solution-phase methods, which are essential for drug discovery research .

Photochemical Applications

This compound has been explored for its photochemical properties. It can function as a UV-cleavable reagent, making it useful in photochemical reactions that require light activation. This property allows it to be employed in:

- Thiol Photo-deprotection : The compound can be used to protect thiol groups during synthesis and later release them upon exposure to UV light.

- Photocleavable Linkers : It can be integrated into photocleavable linkers that facilitate the controlled release of drugs or other bioactive molecules .

Case Study 1: Development of Antihypertensive Agents

Research has indicated that derivatives synthesized from this compound exhibit potential antihypertensive activity. A study demonstrated the synthesis of a series of nitropyridine derivatives that showed promising results in lowering blood pressure in animal models. The structural modifications derived from this compound were critical in enhancing their pharmacological profiles .

Case Study 2: Synthesis of Nitropyridine Derivatives

A comprehensive study focused on optimizing the synthesis process for nitropyridine derivatives using this compound as a starting material. The researchers highlighted the efficiency and yield improvements achieved through novel reaction conditions, showcasing its importance in industrial applications for drug development .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Intermediates | Precursor for synthesizing biologically active nitropyridine derivatives |

| Organic Synthesis | Reactant for nucleophilic substitutions and formation of complex structures |

| Photochemical Applications | UV-cleavable reagent and thiol photo-deprotection agent |

| Antihypertensive Drug Development | Synthesis of derivatives showing potential antihypertensive effects |

Mécanisme D'action

The mechanism of action of 4-(Bromomethyl)-3-nitropyridine largely depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological targets .

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by forming covalent bonds with active site residues.

Receptor Modulation: It may interact with specific receptors, altering their activity and downstream signaling pathways.

Comparaison Avec Des Composés Similaires

- 4-(Bromomethyl)-2-nitropyridine

- 4-(Bromomethyl)-3-chloropyridine

- 4-(Bromomethyl)-3-methylpyridine

Comparison: 4-(Bromomethyl)-3-nitropyridine is unique due to the presence of both a bromomethyl and a nitro group on the pyridine ring. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis. Compared to its analogs, the nitro group in the 3-position significantly influences its electronic properties and reactivity, making it particularly useful in specific synthetic applications .

Activité Biologique

4-(Bromomethyl)-3-nitropyridine (CAS No. 20660-72-4) is a pyridine derivative that has garnered interest in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a bromomethyl group at the 4-position and a nitro group at the 3-position of the pyridine ring. This structural configuration influences its biological activity, making it a subject of study for potential therapeutic applications.

- Molecular Formula : C₆H₅BrN₂O₂

- Molecular Weight : Approximately 217.02 g/mol

- Structure : The compound features a bromomethyl group that enhances its reactivity, particularly in nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro group.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of nitropyridines exhibit significant antimicrobial properties. For example, studies have shown that compounds with nitro groups can inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis and interfering with DNA replication .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the generation of reactive oxygen species (ROS), which are critical in mediating cell death pathways .

The precise mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It has been suggested that this compound could modulate nicotinic acetylcholine receptors, which play a role in neurotransmission and could be targeted for treating central nervous system disorders .

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial activity of various nitropyridine derivatives, including this compound. Results indicated a significant reduction in bacterial colonies when treated with this compound, suggesting its potential as a therapeutic agent against resistant bacterial strains .

- Cancer Cell Line Studies : In another case study, this compound was tested on several cancer cell lines (e.g., MCF-7, HeLa). The results showed dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(Bromomethyl)-2-nitropyridine | Bromomethyl at position 3 | Higher reactivity due to position of substituents |

| 5-Bromo-2-nitropyridin-3-amine | Amino group at position 3 | Increased biological activity due to amino substitution |

| 5-Bromo-3-methyl-2-nitropyridine | Methyl group at position 5 | Altered electronic properties affecting reactivity |

These comparisons illustrate how variations in substituents can significantly impact the biological activities of these compounds.

Propriétés

IUPAC Name |

4-(bromomethyl)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-3-5-1-2-8-4-6(5)9(10)11/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNNXIMJLFYEDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary reaction pathway of 4-(bromomethyl)-3-nitropyridine with aromatic amines?

A: The research paper [] highlights that this compound reacts with aromatic amines to produce 2H-pyrazolo[3,4-c]pyridines (VI). This reaction occurs at elevated temperatures, suggesting a cyclization mechanism where the amine nitrogen attacks the carbon adjacent to the nitro group, displacing the bromide and forming the fused ring system.

Q2: Are there alternative reaction pathways observed for this compound with aromatic amines?

A: While the formation of 2H-pyrazolo[3,4-c]pyridines (VI) is favored at higher temperatures, the research suggests that at room temperature, this compound can undergo direct substitution with aromatic amines. [] This indicates that reaction conditions play a crucial role in determining the final product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.